![molecular formula C5H2BrClN4 B566202 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944903-06-4](/img/structure/B566202.png)
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis within certain cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .
生化分析
Biochemical Properties
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated against leukemia cell lines . These compounds have shown good in vitro anti-proliferative activities, with some being 8-10 times more potent than the BTK inhibitor ibrutinib .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown significant inhibitory activity against leukemia cell lines, including L1210, K562, and HL-60 . They influence cell function by inhibiting cell proliferation .
Molecular Mechanism
Its derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Its derivatives have shown significant inhibitory activity against leukemia cell lines over time .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dichloropyridine under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and proteins involved in cell signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological processes and understanding the mechanism of action of various biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other bioactive molecules.
相似化合物的比较
Similar Compounds
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents on the pyrazole and pyrimidine rings.
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its ability to inhibit CDKs selectively makes it a valuable compound in cancer research and drug development .
属性
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNWCAUPNRMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681031 |
Source


|
| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-06-4 |
Source


|
| Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

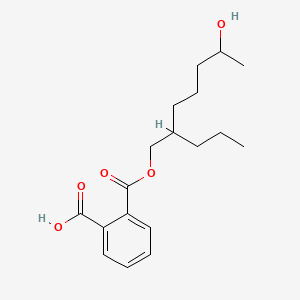

![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
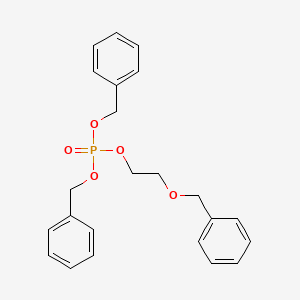
![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)
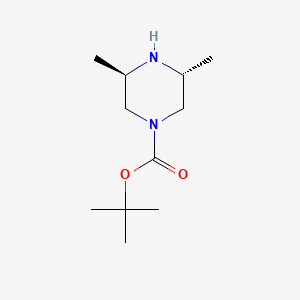
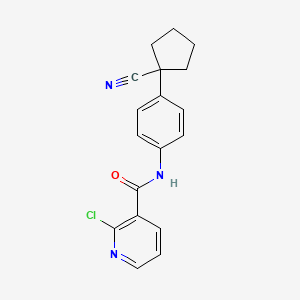

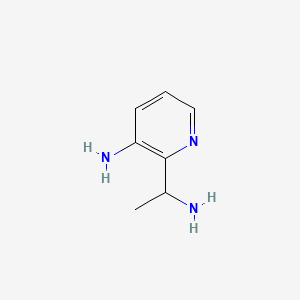
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
